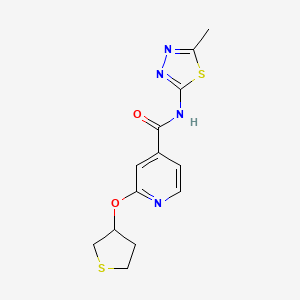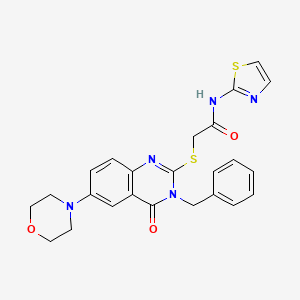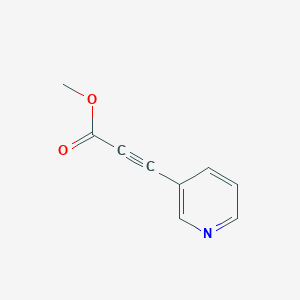![molecular formula C20H24N4O3 B2569091 cyclohexyl 2-amino-1-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate CAS No. 840498-65-9](/img/structure/B2569091.png)
cyclohexyl 2-amino-1-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
This involves detailing the methods used to synthesize the compound. It can include the starting materials, reagents, catalysts, and conditions used in the synthesis process .Molecular Structure Analysis
This involves determining the spatial arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy can be used .Chemical Reactions Analysis
This involves studying the chemical reactions involving the compound. It can include the types of reactions it undergoes, the conditions under which these reactions occur, and the products formed .Physical And Chemical Properties Analysis
This involves studying properties such as melting point, boiling point, solubility, density, and refractive index. The compound’s chemical stability and reactivity would also be studied .Scientific Research Applications
Synthesis Methods
Researchers have developed various methods to synthesize quinoline and quinoxaline derivatives, which are structurally related to the compound . For instance, one approach involves palladium-catalyzed carbonylation of 1-(2-aminoaryl)-2-yn-1-ols to selectively produce quinoline-3-carboxylic esters, demonstrating the versatility of synthesis techniques for related compounds (Gabriele et al., 2008).
Polymorphism and Crystal Structure
Studies on polymorphism and crystal structure analysis of similar quinoline derivatives show their potential in developing new drugs with improved properties. For example, two polymorphic modifications of a compound with strong diuretic properties were identified, offering insights into the structural basis of its activity (Shishkina et al., 2018).
Antimicrobial Activity
Research into quinoxaline derivatives has revealed their potential as antimicrobial agents. A study synthesized new quinoxaline-2-carboxylate 1,4-dioxide derivatives and evaluated them for antituberculosis activity, highlighting the importance of substituents on the quinoxaline nucleus for activity (Jaso et al., 2005).
Molecular Recognition
Optically pure derivatives have been used as chiral solvating agents for molecular recognition, demonstrating the application of quinoline derivatives in analytical chemistry for the discrimination of enantiomers (Khanvilkar & Bedekar, 2018).
Synthetic Routes
Efficient synthetic routes have been explored for creating complex quinoline and pyrroloquinoline derivatives, highlighting the compound's relevance in synthetic organic chemistry. For example, a mild, four-component reaction facilitated the synthesis of 1‐(Cyclohexylamino)‐2‐(aryl)pyrrolo[1,2‐a]quinoline‐3‐carbonitrile derivatives (Maghsoodlou et al., 2014).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
cyclohexyl 2-amino-1-(2-methoxyethyl)pyrrolo[3,2-b]quinoxaline-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O3/c1-26-12-11-24-18(21)16(20(25)27-13-7-3-2-4-8-13)17-19(24)23-15-10-6-5-9-14(15)22-17/h5-6,9-10,13H,2-4,7-8,11-12,21H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITAHYJMSHIVDJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=C(C2=NC3=CC=CC=C3N=C21)C(=O)OC4CCCCC4)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4-(7-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(3-methylisoxazol-5-yl)methanone](/img/structure/B2569008.png)

![(3As,8aS)-4-methoxy-7,7-dimethyl-2,3,3a,6,8,8a-hexahydrofuro[3,2-c]azepine](/img/structure/B2569011.png)

![N-tert-butyl-2-[3-(4-fluorophenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetamide](/img/no-structure.png)
![(1,4-dimethyl-1H-pyrazol-5-yl)(4-(5,7-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2569014.png)


![Bicyclo[2.2.1]hept-5-EN-2-ylmethyl-furan-2-ylmethyl-amine hydrochloride](/img/structure/B2569020.png)
![N-[2-(4-methoxyphenyl)ethyl]-2-{2-[(phenylsulfonyl)amino]-1,3-thiazol-4-yl}acetamide](/img/structure/B2569022.png)



